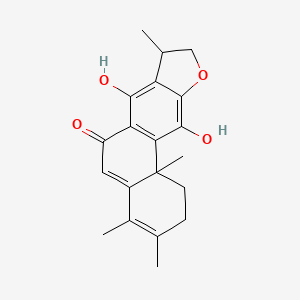
Ajuforrestin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajuforrestin B is an abietane diterpenoid compound isolated from the plant Ajuga forrestii Diels. This compound is part of a group of naturally occurring diterpenoids known for their diverse biological activities, including anti-inflammatory and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ajuforrestin B involves several steps, starting from the extraction of the compound from Ajuga forrestii. The plant material is typically subjected to solvent extraction, followed by chromatographic purification to isolate this compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, but similar compounds often involve steps like oxidation, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Ajuga forrestii, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . These methods ensure the high purity and yield of the compound necessary for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ajuforrestin B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Ajuforrestin B has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of abietane diterpenoids.
Wirkmechanismus
Ajuforrestin B exerts its effects primarily through the inhibition of specific molecular targets and pathways. It has been shown to inhibit the secretion of interleukin-2 (IL-2), a cytokine involved in the inflammatory response . Additionally, its cytotoxic effects on cancer cells are likely mediated through the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ajuforrestin B can be compared with other abietane diterpenoids such as Ajuforrestin A and Ajugacumbin B:
Ajuforrestin A: Similar to this compound, Ajuforrestin A also exhibits cytotoxic properties and has been studied for its potential in cancer treatment.
Ajugacumbin B: This compound shows antifeedant activity against insects and has anti-inflammatory properties.
This compound is unique due to its specific anti-inflammatory and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H22O4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one |
InChI |
InChI=1S/C20H22O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7,10,22-23H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
YOJNWDYXALZJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C(C3=C(C(=O)C=C4C3(CCC(=C4C)C)C)C(=C12)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



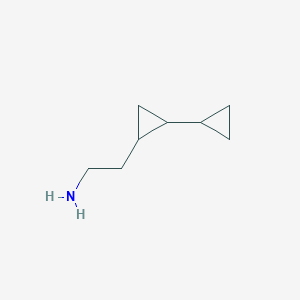
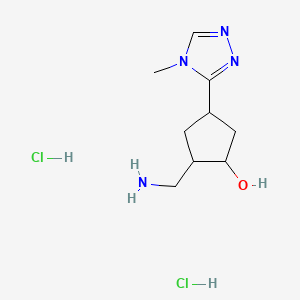
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
![(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B12306195.png)
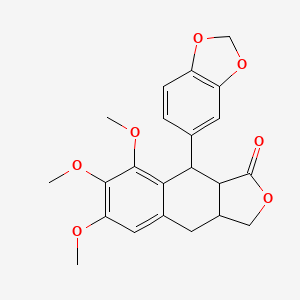
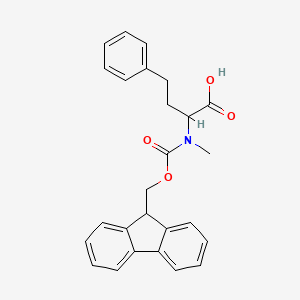
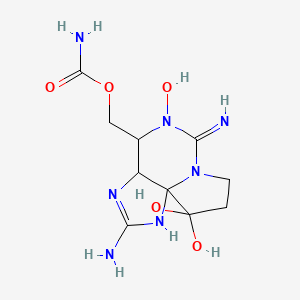
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)


![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
